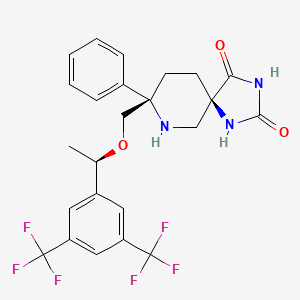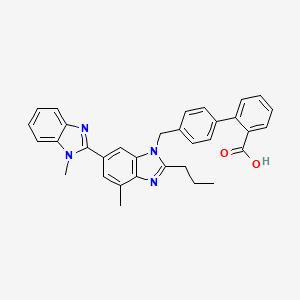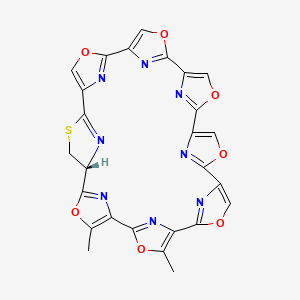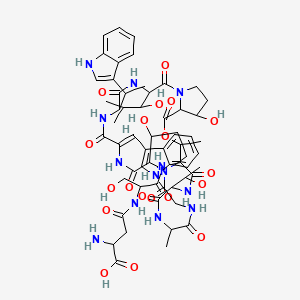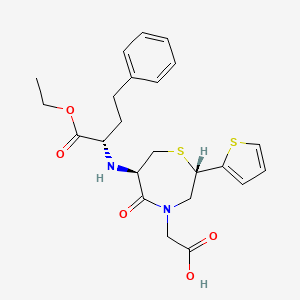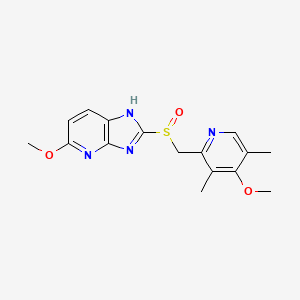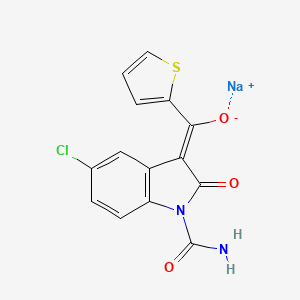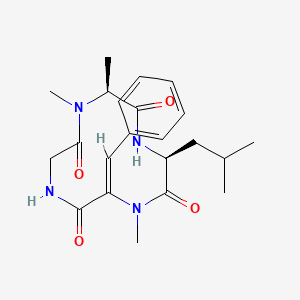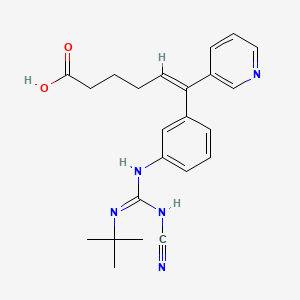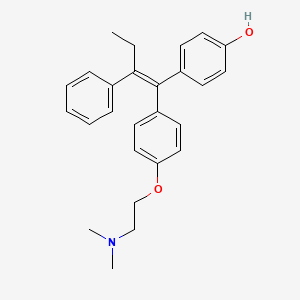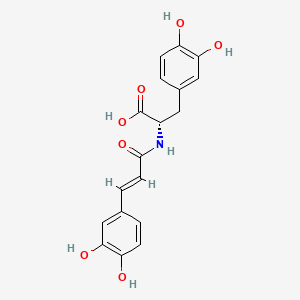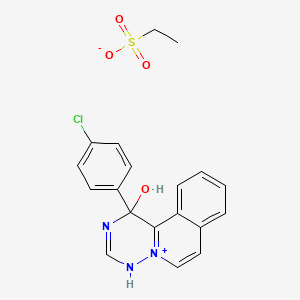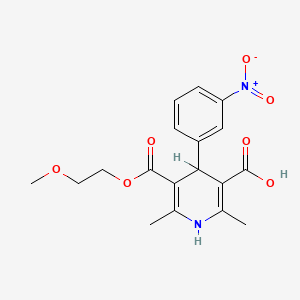
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-(2-methoxyethyl) ester
Vue d'ensemble
Description
This compound is also known as Nimodipine . It is a pharmaceutical secondary standard and a certified reference material . The empirical formula is C21H26N2O7 and the molecular weight is 418.44 .
Molecular Structure Analysis
The molecular structure of this compound is based on its empirical formula, C21H26N2O7 . It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups, including carboxylic acid esters and a nitrophenyl group .Physical And Chemical Properties Analysis
This compound is a powder that is off-white to yellow in color . It is soluble in methanol (62.5 mg/mL), but insoluble in water and 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin .Applications De Recherche Scientifique
Electrochemical Behavior in Protic Medium
Research into the electrochemical behavior of derivatives similar to the subject compound has provided insights into their reduction and oxidation processes. One study detailed the electrochemical behavior of 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, highlighting its reduction in acidic and basic mediums, leading to different cyclic compounds. This work showcases the compound's potential applications in synthetic organic electrochemistry and the development of new electrochemical sensors or reactors (David, Hurvois, Tallec, & Toupet, 1995).
Pharmacological Properties and Chiral Molecules
Another study evaluated the pharmacological properties of the optical isomers of a novel 1,4‐dihydropyridine Ca2+ channel modulator related to the subject compound. This research highlights the importance of stereochemistry in the biological activity of such compounds, paving the way for the development of more effective and selective drugs (Li, Cao, Zeng, Yang, Xing, Dong, Zhang, & Mei, 2010).
Polymerization Processes
Investigations into the polymerization of related compounds in the presence of tertiary organic bases such as pyridine reveal unusual characteristics. This research is crucial for understanding the polymerization process of dihydropyridine derivatives, which could lead to new materials with potential applications in biodegradable polymers and plastics (Smith & Tighe, 1981).
Synthesis and Pharmacological Activity of Stereoisomers
The synthesis and separation of stereo- and optical isomers of related 1,4-dihydropyridine compounds have been explored to understand the differences in their antihypertensive activities. This research is foundational for the pharmaceutical industry, contributing to the development of new cardiovascular drugs with improved efficacy and reduced side effects (Muto, Kuroda, Kawato, Karasawa, Kubo, & Nakamizo, 1988).
Free Radical Adducts of Nifedipine
A study on nifedipine, a drug structurally similar to the subject compound, provided in vivo electron paramagnetic resonance (EPR) evidence for free radical adducts. This research offers insights into the drug's metabolism and interaction with biological systems, contributing to the understanding of drug stability and the formation of potentially harmful metabolites (Fujii & Berliner, 1999).
Propriétés
IUPAC Name |
5-(2-methoxyethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-10-14(17(21)22)16(12-5-4-6-13(9-12)20(24)25)15(11(2)19-10)18(23)27-8-7-26-3/h4-6,9,16,19H,7-8H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIBDLYSVXMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-(2-methoxyethyl) ester | |
CAS RN |
74936-76-8 | |
| Record name | W-2100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074936768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | W-2100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU2E1E93MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrole-2-carboxaldehyde, 5,5'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-(3-hydroxypropyl)-3-methyl-](/img/structure/B1682991.png)
![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)
